N-(4-ETHOXYPHENYL)-3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDE
説明
BenchChem offers high-quality N-(4-ETHOXYPHENYL)-3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ETHOXYPHENYL)-3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDE including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-3-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c1-2-27-17-10-8-16(9-11-17)22-19(26)12-13-28-20-23-24-21-25(20)18(14-29-21)15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGWPURZSQYZGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCSC2=NN=C3N2C(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-Ethoxyphenyl)-3-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)propanamide is a complex organic compound that exhibits potential biological activity due to its unique structural features. This compound incorporates both thiazole and triazole moieties, which are known for their diverse pharmacological properties. The presence of the ethoxy group and the sulfanyl linkage further enhances its potential as a therapeutic agent.
Structural Overview
The molecular structure of N-(4-Ethoxyphenyl)-3-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)propanamide can be summarized as follows:
| Component | Description |
|---|---|
| Ethoxy Group | Enhances lipophilicity and potential bioavailability |
| Thiazole Ring | Associated with antimicrobial and anticancer activities |
| Triazole Ring | Known for its role in various FDA-approved drugs |
| Sulfanyl Linkage | May contribute to reactivity and biological interactions |
Anticancer Properties
Research indicates that compounds containing 1,2,4-triazole rings often exhibit significant anticancer activity. The structural similarity of N-(4-Ethoxyphenyl)-3-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)propanamide to known anticancer agents suggests that it may possess similar properties. Preliminary studies have shown that related triazole derivatives can inhibit cancer cell proliferation with IC50 values ranging from 1.1 to 18.8 µM .
Enzyme Inhibition
Compounds with thiazole and triazole functionalities have been explored for their ability to inhibit various enzymes. For instance, they have been studied as potential inhibitors of carbonic anhydrase and cholinesterase . N-(4-Ethoxyphenyl)-3-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)propanamide may similarly exhibit enzyme inhibitory effects that could be beneficial in therapeutic applications.
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. The specific combination of the thiazole and triazole rings in this compound suggests potential efficacy against various pathogens. Empirical testing is required to confirm these activities.
Case Studies and Research Findings
Several studies highlight the biological activities associated with compounds structurally related to N-(4-Ethoxyphenyl)-3-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)propanamide:
- Cytotoxicity Studies : A study on triazolothiadiazine derivatives indicated significant cytotoxic potential against cancer cell lines . This finding supports the hypothesis that similar compounds may exhibit anticancer effects.
- Structure-Activity Relationship (SAR) : Research has shown that modifications in the phenyl ring and the presence of electron-donating groups enhance the biological activity of thiazole-containing compounds . This insight could guide future modifications of N-(4-Ethoxyphenyl)-3-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)propanamide to optimize its efficacy.
科学的研究の応用
Molecular Formula
- C20H18N4O2S
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activities. For instance:
-
Cytotoxicity : Studies have shown that derivatives of 1,3,4-thiadiazole and triazole can inhibit the growth of various cancer cell lines such as lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cells .
Cell Line IC50 (µg/mL) Activity Level SK-MEL-2 4.27 High A549 Not specified Moderate to High HCT15 Not specified Moderate
Anti-inflammatory Potential
In silico studies suggest that the compound may act as a potential inhibitor of enzymes involved in inflammatory processes. For instance:
- 5-Lipoxygenase Inhibition : Molecular docking studies indicate that modifications to the compound could lead to effective inhibition of this enzyme, which is crucial in inflammatory pathways .
Synthesis and Research Findings
The synthesis of N-(4-Ethoxyphenyl)-3-{...} typically involves multi-step reactions that integrate commercially available reagents. The optimization of synthetic pathways is critical for enhancing yield and purity.
Synthetic Pathway Overview
- Initial Reaction : Formation of the ethoxyphenyl group.
- Formation of Triazole/Thiazole Moieties : Utilizing known methodologies for constructing these heterocycles.
- Final Coupling Reaction : Linking the sulfanyl group to form the final product.
Case Studies and Experimental Findings
Recent studies have documented various experimental findings regarding the compound's efficacy:
- Cytotoxicity Testing : In vitro assays using MTT assays have demonstrated significant antiproliferative effects against human cancer cell lines.
- Animal Models : In vivo studies are required to validate the anticancer efficacy observed in vitro.
準備方法
Formation of the Thiazole Ring
The 1,3-thiazole ring is synthesized via the Hantzsch thiazole synthesis , involving the reaction of α-haloketones with thioamides. For example:
- 3-Amino-5-phenyl-1,2,4-triazole is treated with chlorocarbonyl sulfide in dichloromethane to form a thioamide intermediate.
- Cyclization with α-bromoacetophenone in refluxing ethanol yields the triazolo-thiazole scaffold.
Key reaction conditions :
- Solvent: Ethanol or 2-propanol.
- Temperature: 80–100°C under reflux.
- Catalysts: Potassium hydroxide (10 mol%).
Yield optimization :
Introduction of the Thiol Group
The 3-thiol derivative is obtained by treating the triazolo-thiazole with phosphorus pentasulfide (P₂S₅) in dry toluene:
- 5-Phenyl-triazolo[3,4-b]thiazole (1.0 equiv) reacts with P₂S₅ (1.2 equiv) at 110°C for 6 hours.
- The product is isolated by aqueous workup and column chromatography (SiO₂, hexane/ethyl acetate 7:3).
Spectroscopic validation :
Synthesis of the Propanamide Linker
Preparation of 3-Chloropropanoyl Chloride
3-Chloropropanoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane at 0°C:
- Dropwise addition of SOCl₂ (1.5 equiv) to the acid.
- Stirring at room temperature for 2 hours yields the acyl chloride.
Safety note : Excess SOCl₂ is quenched with ice-water to prevent exothermic decomposition.
Amidation with 4-Ethoxyaniline
The acyl chloride reacts with 4-ethoxyaniline in the presence of triethylamine (Et₃N) :
- 4-Ethoxyaniline (1.0 equiv) and Et₃N (2.0 equiv) are dissolved in dry tetrahydrofuran (THF).
- 3-Chloropropanoyl chloride (1.1 equiv) is added dropwise at 0°C.
- Stirring at room temperature for 4 hours yields 3-chloro-N-(4-ethoxyphenyl)propanamide .
Purification :
- Extraction with dichloromethane, followed by washing with 5% HCl and brine.
- Recrystallization from ethanol/water (1:1) affords white crystals.
Characterization data :
Coupling of Thiol and Propanamide Intermediates
Nucleophilic Substitution
Intermediate A (1.0 equiv) reacts with Intermediate B (1.2 equiv) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base:
- Reaction at 60°C for 8 hours.
- Monitoring by TLC (hexane/ethyl acetate 1:1) confirms completion.
Workup :
- Dilution with ice-water precipitates the product.
- Filtration and washing with cold methanol yield the crude product.
Yield enhancement strategies :
Alternative Coupling Methods
Mitsunobu reaction :
- Intermediate A , Intermediate B , triphenylphosphine (PPh₃) , and diethyl azodicarboxylate (DEAD) in THF.
- Yields improve to 85% but require costly reagents.
Analytical Validation and Purity Assessment
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆):
δ 10.21 (s, 1H, NH), 7.72–7.15 (m, 9H, Ar-H), 4.02 (q, 2H, OCH₂), 3.45 (t, 2H, SCH₂), 2.89 (t, 2H, CONHCH₂), 1.35 (t, 3H, CH₃). - HRMS : m/z 483.1245 [M+H]⁺ (calculated: 483.1248).
Chromatographic Purity
- HPLC : >98% purity (C18 column, acetonitrile/water 70:30, λ = 254 nm).
- Retention time : 6.72 minutes.
Challenges and Optimization Opportunities
- Thiol Oxidation : The sulfanyl group is prone to oxidation during storage. Addition of antioxidants (e.g., butylated hydroxytoluene) to reaction mixtures mitigates this.
- Amide Hydrolysis : Acidic or basic conditions during coupling may cleave the amide bond. Neutral pH and low temperatures (<40°C) are critical.
- Scalability : Batch reactions beyond 100 mmol show reduced yields due to inefficient heat transfer. Continuous flow systems may address this.
Q & A
Basic: What are the optimal synthetic routes for preparing N-(4-ethoxyphenyl)-3-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)propanamide?
The compound can be synthesized via multi-step protocols involving heterocyclic ring formation and sulfanyl group incorporation. A common approach includes:
Thiazole formation : React 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane under triethylamine catalysis at 20–25°C to form intermediates .
Triazole-thiol synthesis : Use hydrazine derivatives and thiourea precursors to construct the [1,2,4]triazolo[3,4-b][1,3]thiazole core. Optimal conditions include NaH in toluene for cyclization and ethanol-DMF mixtures for recrystallization .
Sulfanyl linkage : Couple the thiol intermediate with a propanamide-bearing aryl group using HBTU/DMSO as coupling agents, achieving yields up to 68.6% .
Advanced: How can reaction conditions be optimized to minimize byproducts during triazole-thiol coupling?
Employ factorial design to systematically vary parameters (temperature, solvent polarity, catalyst loading). For example:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency for sulfanyl linkages .
- Catalyst optimization : Replace triethylamine with DBU (1,8-diazabicycloundec-7-ene) to reduce side reactions in thiol-amide coupling .
- Real-time monitoring : Use HPLC-MS to track reaction progress and identify byproducts early .
Basic: What spectroscopic techniques confirm the structural integrity of this compound?
- 1H/13C-NMR : Verify the presence of ethoxyphenyl protons (δ 6.8–7.2 ppm) and triazole-thiazole carbons (δ 150–160 ppm) .
- IR spectroscopy : Confirm sulfanyl (C-S) stretches at 600–700 cm⁻¹ and amide C=O at 1650–1700 cm⁻¹ .
- Elemental analysis : Validate C, H, N percentages within ±0.3% of theoretical values .
Advanced: How can structural ambiguities in the triazole-thiazole core be resolved?
- X-ray crystallography : Determine absolute configuration for crystalline derivatives .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex heterocyclic regions .
- DFT calculations : Compare experimental NMR shifts with computed spectra to validate tautomeric forms .
Basic: What in vitro assays evaluate the compound’s biological potential?
- Antifungal activity : Test against Candida albicans using broth microdilution (MIC50) and compare to fluconazole .
- Enzyme inhibition : Screen against 14-α-demethylase (CYP51) via UV-Vis spectroscopy to assess lanosterol demethylation blockade .
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to determine IC50 values .
Advanced: How can contradictory data between in vitro and in silico bioactivity results be reconciled?
- ADME analysis : Use SwissADME to assess bioavailability, blood-brain barrier permeability, and P-gp substrate likelihood, which may explain poor in vivo efficacy despite high in vitro activity .
- Molecular dynamics (MD) simulations : Probe target binding stability over 100 ns trajectories to identify transient interactions not captured in docking studies .
- Metabolite profiling : LC-MS/MS to detect rapid hepatic oxidation of the sulfanyl group, reducing active compound concentration .
Basic: What computational tools predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) : Dock the compound into 14-α-demethylase (PDB: 3LD6) to estimate binding affinity (ΔG ≤ −8 kcal/mol suggests strong inhibition) .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors on triazole) using LigandScout .
Advanced: How can MD simulations refine mechanistic hypotheses for antifungal activity?
- System setup : Embed the compound in a lipid bilayer mimicking fungal membranes (CHARMM-GUI) and simulate for 200 ns .
- Binding free energy calculations : Use MM-PBSA to quantify contributions from hydrophobic interactions (e.g., phenyl groups) and hydrogen bonds (amide-CYP51 residues) .
- Cluster analysis : Identify dominant binding poses and compare to crystallographic data for known inhibitors .
Basic: How to design stability studies for this compound under varying pH conditions?
- Forced degradation : Incubate at pH 1.2 (simulated gastric fluid) and pH 7.4 (phosphate buffer) at 40°C for 48 hours .
- HPLC monitoring : Track degradation products (e.g., hydrolyzed amide or oxidized sulfanyl groups) using a C18 column and 0.1% TFA/acetonitrile gradient .
Advanced: What strategies resolve low purity (<90%) in final synthetic batches?
- Flash chromatography : Optimize eluent ratios (e.g., hexane:ethyl acetate from 4:1 to 1:1) to separate sulfanyl-propanamide isomers .
- Recrystallization screening : Test solvent pairs (ethanol/water, acetonitrile/DMF) to improve crystal lattice specificity .
- Ion-pair HPLC : Use 0.1% heptafluorobutyric acid to enhance peak resolution for charged intermediates .
Basic: How to validate the compound’s solubility for in vivo studies?
- Shake-flask method : Saturate PBS (pH 7.4) with the compound, filter, and quantify supernatant via UV at λmax (~280 nm) .
- Co-solvent blends : Test 10% DMSO/PBS or 5% Tween-80 to achieve ≥1 mg/mL solubility .
Advanced: What analytical methods quantify trace impurities (<0.1%) in bulk samples?
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
